molecular formula C5H7N3S2 B3347989 N-(4-Methyl-1,3-thiazol-2-yl)thiourea CAS No. 14901-14-5

N-(4-Methyl-1,3-thiazol-2-yl)thiourea

Cat. No.: B3347989
CAS No.: 14901-14-5
M. Wt: 173.3 g/mol
InChI Key: BYBCWGVPPMADNO-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-thiazol-2-yl)thiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methyl-1,3-thiazol-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-thiazole-2-amine with thiocyanate in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methyl-1,3-thiazol-2-yl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl-1,3-thiazol-2-yl)thiourea stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound in research and industry .

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBCWGVPPMADNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536999
Record name N-(4-Methyl-1,3-thiazol-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14901-14-5
Record name N-(4-Methyl-1,3-thiazol-2-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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